Product packaging for 1-(5-chloro-2-nitrobenzyl)pyrrolidine(Cat. No.:)

1-(5-chloro-2-nitrobenzyl)pyrrolidine

Cat. No.: B5881554
M. Wt: 240.68 g/mol
InChI Key: SQPOWAWPJQQOJH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is part of a class of nitroaromatic compounds incorporating a pyrrolidine moiety, which are of significant interest in organic and medicinal chemistry research . As a versatile chemical building block, its structure lends itself to further synthetic modification for the creation of diverse molecular libraries. The presence of both electron-withdrawing nitro and chloro substituents on the aromatic ring makes it a potential candidate for use in non-linear optical (NLO) materials research, a field exploring applications in optical communications and optical switches . Furthermore, structurally similar pyrrolidine derivatives are frequently investigated for their biological activities, serving as key scaffolds in the development of compounds with antioxidant , anticancer, and antibacterial properties . Researchers utilize this compound strictly in laboratory settings. It is supplied For Research Use Only. Not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2O2 B5881554 1-(5-chloro-2-nitrobenzyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPOWAWPJQQOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 1 5 Chloro 2 Nitrobenzyl Pyrrolidine

Retrosynthetic Analysis: Key Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meslideshare.net For 1-(5-chloro-2-nitrobenzyl)pyrrolidine, the most logical and strategic disconnection occurs at the C-N bond between the pyrrolidine (B122466) ring and the benzylic carbon. amazonaws.com This bond is a key feature of the molecule's structure.

This disconnection strategy identifies two primary synthons: a nucleophilic pyrrolidine equivalent and an electrophilic 5-chloro-2-nitrobenzyl cation. The corresponding chemical reagents for these synthons are pyrrolidine and a 5-chloro-2-nitrobenzyl halide (such as bromide or chloride), respectively. The presence of the electron-withdrawing nitro group at the ortho position of the benzene (B151609) ring enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.

Direct Synthetic Routes via Nucleophilic Substitution Reactions

The most straightforward approach for synthesizing this compound is through a direct nucleophilic substitution reaction.

Reaction of Pyrrolidine with Halogenated Nitrobenzyl Precursors

This method involves the direct alkylation of pyrrolidine with a halogenated nitrobenzyl precursor, typically 5-chloro-2-nitrobenzyl chloride or 5-chloro-2-nitrobenzyl bromide. In this SN2 reaction, the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. This forms the desired carbon-nitrogen bond and yields the target product. The reaction is a classic example of nucleophilic substitution, a fundamental process in organic synthesis. nih.gov

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The efficiency of the nucleophilic substitution reaction is highly dependent on the chosen solvent and other reaction conditions. Aprotic polar solvents are often employed to facilitate the reaction. The selection of a suitable base is also critical to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the pyrrolidine and render it non-nucleophilic. The table below summarizes typical conditions found in the synthesis of similar benzylamines.

Table 1: Reaction Conditions for Nucleophilic Substitution

Precursor Amine Solvent Base Temperature (°C) Yield (%)
1-Fluoro-2,4-dinitrobenzene Piperidine Toluene - Ambient -
1-Fluoro-2,4-dinitrobenzene Piperidine Dioxane - Ambient -
1-Fluoro-2,4-dinitrobenzene Piperidine Acetonitrile - Ambient -

This table is generated based on analogous reactions and serves as an illustrative guide. Specific yield data for this compound was not available in the search results. Data is derived from studies on similar nucleophilic aromatic substitution reactions. rsc.org

Alternative Synthetic Pathways: Exploration of Parallel and Convergent Approaches

Beyond direct substitution, other synthetic strategies can be employed to construct this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Benzylic Pyrrolidine Formation

Modern cross-coupling methods, such as the Buchwald-Hartwig amination, represent a powerful alternative for forming C-N bonds. This approach would involve the palladium-catalyzed reaction between pyrrolidine and a 5-chloro-2-nitrobenzyl derivative (e.g., a halide or triflate). While highly versatile, the efficiency of such reactions can sometimes be influenced by the presence of certain functional groups, like the nitro group, which could potentially interact with the catalyst.

Reductive Amination Approaches to Construct the Pyrrolidine Moiety

Reductive amination offers a convergent pathway to the target molecule. mdpi.com This method begins with the reaction of 5-chloro-2-nitrobenzaldehyde (B146351) with pyrrolidine. This initial step forms an intermediate iminium ion or enamine. Subsequent in-situ reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, furnishes the final product, this compound. mdpi.com This one-pot procedure is often efficient and is a widely used method for the synthesis of amines. mdpi.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Pyrrolidine
5-chloro-2-nitrobenzyl bromide
5-chloro-2-nitrobenzyl chloride
Potassium carbonate
Triethylamine
Acetonitrile
Dimethylformamide (DMF)
5-chloro-2-nitrobenzaldehyde
Sodium borohydride
Sodium triacetoxyborohydride
1-Fluoro-2,4-dinitrobenzene
Piperidine
Toluene

Optimization of Synthetic Parameters: Temperature, Pressure, Catalyst Loading, and Reaction Time

The efficiency and selectivity of the N-alkylation reaction are highly dependent on carefully controlled parameters. Optimizing these factors is crucial for maximizing yield, minimizing impurities, and ensuring a cost-effective process.

Temperature: Reaction temperature is a critical variable. Elevated temperatures increase the reaction rate but can also promote side reactions, such as the formation of over-alkylation products or decomposition of the thermally sensitive nitroaromatic compound. Conversely, a lower temperature may lead to an impractically slow reaction. The optimal temperature balances reaction speed with product purity.

Interactive Table 1: Effect of Temperature on Reaction Yield This table illustrates a hypothetical optimization scenario for the reaction between pyrrolidine and 1-(chloromethyl)-5-chloro-2-nitrobenzene.

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
125 (Room Temp)246598
25088596
37549291
410029082

Pressure: For most liquid-phase N-alkylation reactions conducted at temperatures below the boiling point of the solvent, pressure is not a significant parameter and is typically maintained at atmospheric pressure.

Catalyst Loading: In biphasic systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst (PTC) is often essential. acsgcipr.org Tetrabutylammonium bromide (TBAB) is a common choice that facilitates the transfer of the nucleophile (pyrrolidine) or base into the organic phase where the reaction occurs. acsgcipr.orgresearchgate.net The catalyst loading must be optimized; too little catalyst results in a slow reaction, while excessive amounts increase costs and can complicate purification without offering significant benefits. phasetransfercatalysis.com

Interactive Table 2: Effect of Phase-Transfer Catalyst (TBAB) Loading This table shows a hypothetical optimization of catalyst loading.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1024<10
211275
35694
410695

Reaction Time: The reaction must be monitored to determine the point of maximum conversion of the starting materials without significant formation of degradation products. This is typically achieved using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Stereochemical Control and Enantioselective Synthesis Approaches (If Applicable for Chiral Derivatives)

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced, either on the pyrrolidine ring (e.g., at the 2- and/or 5-positions) or on the benzylic carbon, stereochemical control would become paramount. nih.gov The development of methods to selectively synthesize one stereoisomer is a major focus of modern organic chemistry, as different stereoisomers can have vastly different biological properties. rsc.org

Several strategies exist for the asymmetric synthesis of substituted pyrrolidines:

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as the amino acid L-proline, to construct chiral pyrrolidine derivatives. researchgate.netacs.org

Catalytic Asymmetric Synthesis: This is a more flexible and atom-economical approach. One of the most powerful methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.orgrsc.orgnih.gov This reaction, often catalyzed by copper(I) or silver(I) complexes with chiral ligands, allows for the highly enantioselective and diastereoselective construction of complex, polysubstituted pyrrolidines. nih.govacs.org By selecting the appropriate catalyst and reaction conditions, chemists can favor the formation of a specific stereoisomer from achiral precursors. rsc.orgrsc.org For instance, metal-controlled diastereodivergent reactions can produce different stereoisomers from the same set of starting materials simply by changing the metal catalyst. rsc.org

Principles of Green Chemistry in the Synthetic Design and Execution

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and lower costs. instituteofsustainabilitystudies.comncfinternational.it

Waste Prevention and Atom Economy: The ideal synthesis is designed to maximize the incorporation of all reactant atoms into the final product. instituteofsustainabilitystudies.com The N-alkylation reaction is inherently a substitution, not an addition reaction, so it produces a salt byproduct (e.g., potassium chloride if potassium carbonate is the base). The atom economy, which measures the efficiency of this incorporation, can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studymind.co.ukyoutube.com For the reaction of 1-(chloromethyl)-5-chloro-2-nitrobenzene (MW ≈ 206.03) with pyrrolidine (MW ≈ 71.12) and potassium carbonate (MW ≈ 138.21, used as a base), the atom economy would be moderate due to the generation of byproducts. Optimizing reaction pathways to favor addition over substitution reactions is a key green chemistry goal. buecher.de

Safer Solvents and Reagents: Traditional N-alkylation reactions often use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. numberanalytics.comlibretexts.org These solvents are effective but have associated toxicity and disposal issues. acsgcipr.org Green chemistry encourages their replacement with safer alternatives. jddhs.com For this synthesis, greener options could include:

Toluene or 2-Methyltetrahydrofuran (2-MeTHF): These are more environmentally benign solvents, especially when used with phase-transfer catalysis. acsgcipr.org

Ethanol (B145695) or Water: Using renewable bio-solvents like ethanol or simply water can dramatically improve the green profile of the process, particularly in PTC-mediated reactions. mdpi.comnih.gov

Catalysis: The use of a phase-transfer catalyst (PTC) is a prime example of green chemistry in action. acsgcipr.org Instead of using stoichiometric amounts of a reagent to drive the reaction, a small, catalytic amount is used, which is regenerated in each cycle. This reduces waste and often allows for milder reaction conditions. phasetransfer.com

Interactive Table 3: Application of Green Chemistry Principles

Green PrincipleTraditional ApproachGreener AlternativeBenefit
Solvent Choice Dimethylformamide (DMF), DichloromethaneWater, Ethanol, 2-MeTHF instituteofsustainabilitystudies.comjddhs.comReduced toxicity, improved safety, easier disposal.
Reagent Choice Stoichiometric strong organic bases (e.g., LDA, NaH)Catalytic Phase-Transfer Catalyst (e.g., TBAB) with an inorganic base (K₂CO₃) acsgcipr.orgAvoids hazardous and moisture-sensitive reagents, reduces waste.
Energy Efficiency High temperatures to force reactionOptimized catalytic process at lower temperaturesLower energy consumption and cost, fewer side products.
Atom Economy Substitution reaction with inherent byproduct formation(Alternative) Designing addition-based routes where possible buecher.deMaximizes reactant incorporation, minimizes waste at the source.

By integrating these considerations, the synthesis of this compound can be performed in an efficient, controlled, and environmentally responsible manner.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(5-chloro-2-nitrobenzyl)pyrrolidine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of the atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring atoms. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the nitro (-NO₂) and chloro (-Cl) groups causing downfield shifts to higher ppm values.

The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the range of 7.0-8.5 ppm. Specifically, the proton at position 6 of the benzene ring, being ortho to the electron-withdrawing nitro group, would be the most deshielded and thus appear at the highest chemical shift. The protons at positions 3 and 4 would be influenced by both the chloro and nitro groups, leading to distinct signals.

The protons of the pyrrolidine (B122466) ring would appear more upfield. The benzylic protons (-CH₂-), being adjacent to the aromatic ring, are expected to resonate as a singlet around 3.5-4.5 ppm. The protons on the pyrrolidine ring itself would show complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be more deshielded than the β-protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3' (Aromatic)~7.4d
H-4' (Aromatic)~7.6dd
H-6' (Aromatic)~8.1d
Benzylic CH₂~3.8s
Pyrrolidine α-CH₂~2.6t
Pyrrolidine β-CH₂~1.8m

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.net Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. researchgate.net The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment.

The carbons of the aromatic ring will appear in the downfield region (120-150 ppm). The carbon bearing the nitro group (C-2') and the carbon bearing the chloro group (C-5') will be significantly shifted. The quaternary carbons (C-1', C-2', C-5') will generally show weaker signals compared to the protonated carbons.

The benzylic carbon will resonate in the range of 50-60 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the α-carbons (adjacent to nitrogen) being more downfield (around 50-55 ppm) than the β-carbons (around 20-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Aromatic)~135
C-2' (Aromatic)~148
C-3' (Aromatic)~125
C-4' (Aromatic)~130
C-5' (Aromatic)~138
C-6' (Aromatic)~123
Benzylic CH₂~58
Pyrrolidine α-C~54
Pyrrolidine β-C~24

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural connectivity and stereochemistry of complex molecules. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. rsc.org For this compound, COSY would show correlations between the coupled aromatic protons (H-3' with H-4', and H-4' with H-6'). It would also confirm the connectivity within the pyrrolidine ring, showing correlations between the α- and β-protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic proton signal would correlate with the benzylic carbon signal, and the pyrrolidine proton signals would correlate with their respective carbon signals. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. rsc.org HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the benzylic protons would show correlations to the aromatic carbons C-1', C-2', and C-6', as well as to the α-carbons of the pyrrolidine ring, thus confirming the link between the benzyl (B1604629) group and the pyrrolidine ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY could show correlations between the benzylic protons and the H-6' aromatic proton, indicating their spatial proximity.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₁₁ClN₂O₂, the expected monoisotopic mass is approximately 226.0509 g/mol . HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the definitive identification of the compound.

Analysis of Characteristic Fragmentation Patterns

In the mass spectrometer, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation would be the cleavage of the benzylic bond, leading to the formation of a stable 5-chloro-2-nitrobenzyl cation (m/z 170) and a pyrrolidine radical. The 5-chloro-2-nitrobenzyl cation could further fragment by losing the nitro group.

Another characteristic fragmentation pathway would involve the pyrrolidine ring. The molecular ion could lose a hydrogen atom to form an [M-H]⁺ ion. The pyrrolidine ring itself can undergo ring-opening and subsequent fragmentation, leading to characteristic ions. The presence of the chlorine atom would be evident from the isotopic pattern of chlorine-containing fragments, with a characteristic ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
226/228[M]⁺ (Molecular ion)
170/172[C₇H₅ClNO₂]⁺ (5-chloro-2-nitrobenzyl cation)
125/127[C₇H₅Cl]⁺ (Chlorobenzyl cation)
70[C₄H₈N]⁺ (Pyrrolidinyl cation)

Note: Predicted values are based on general principles of mass spectrometry fragmentation. The relative abundances of these fragments would depend on the ionization technique used.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the chemical compound this compound. Despite its clear chemical structure, detailed experimental data, particularly concerning its advanced spectroscopic and crystallographic characterization, are not available in published research.

Efforts to locate specific data on the infrared (IR) spectroscopy and single-crystal X-ray diffraction of this compound have been unsuccessful. Consequently, a detailed analysis of its key functional groups through IR spectroscopy and a definitive determination of its solid-state structure, including crystal system, space group, unit cell parameters, bond lengths, bond angles, torsional angles, and intermolecular interactions, cannot be provided at this time.

While information on structurally related compounds, such as those containing a pyrrolidine ring or a chloro-nitro-substituted phenyl group, is available, direct extrapolation of this data to this compound would be scientifically unsound. The specific arrangement of the benzyl group connecting the pyrrolidine and the substituted phenyl ring is crucial in determining its unique physicochemical properties.

The absence of such fundamental characterization data in the public domain prevents a thorough and accurate discussion as per the requested advanced outline. Further empirical research and publication in peer-reviewed scientific journals are necessary to elucidate the molecular structure and properties of this compound.

Chemical Reactivity and Transformation Pathways of 1 5 Chloro 2 Nitrobenzyl Pyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The pyrrolidine ring contains a secondary amine, which is a key site for a variety of chemical transformations. Its nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a base. wikipedia.org This inherent reactivity allows for modifications such as the addition of alkyl or acyl groups, the formation of charged quaternary salts, and coordination with metal centers.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine moiety in 1-(5-chloro-2-nitrobenzyl)pyrrolidine is expected to readily undergo N-alkylation and N-acylation reactions. As a cyclic secondary amine, its nucleophilicity facilitates reactions with a range of electrophiles. wikipedia.org

N-Alkylation: This reaction involves the treatment of the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent, displacing a leaving group and forming a new carbon-nitrogen bond. This results in a tertiary amine. For instance, N-alkylation of a similar amine, 2-azidobenzenesulfonamide, has been successfully achieved using 5-bromopent-1-ene. nih.gov

N-Acylation: This involves reacting the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. The nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of an N-acylpyrrolidine derivative, which is an amide. These reactions are typically robust and high-yielding.

A summary of potential N-alkylation and N-acylation reactions is presented below.

Reaction TypeReagent ExampleProduct Class
N-AlkylationMethyl Iodide (CH₃I)Tertiary Amine
N-AlkylationBenzyl Bromide (C₆H₅CH₂Br)Tertiary Amine
N-AcylationAcetyl Chloride (CH₃COCl)Amide
N-AcylationAcetic Anhydride ((CH₃CO)₂O)Amide
N-AcylationBenzoyl Chloride (C₆H₅COCl)Amide

Formation of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QAS) are compounds in which the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge. nih.gov The tertiary amine products resulting from the N-alkylation of this compound can be further alkylated to form these salts. QAS are a broad class of cationic surfactants used in a wide array of applications, including as disinfectants, catalysts, and fabric softeners. nih.govmass.govnih.gov The synthesis involves reacting the tertiary amine with an excess of an alkylating agent, often under heat. The properties of the resulting salt, such as its antimicrobial activity, can be tuned by varying the length of the alkyl chains and the nature of the counterion (e.g., bromide, chloride, methylcarbonate). nih.gov

For example, reacting the N-methylated derivative of this compound with another equivalent of methyl iodide would yield a quaternary ammonium iodide salt. The stability of such salts can vary; some, like those derived from triazine, can be highly stable, while others may be more reactive. unive.it

Coordination Behavior with Transition Metal Centers as a Ligand

Nitrogen heterocycles are among the most significant classes of ligands in coordination chemistry due to the ability of the nitrogen lone pair to form coordinate bonds with transition metal centers. omicsonline.org The pyrrolidine nitrogen in this compound can act as a monodentate ligand, donating its electron pair to a vacant orbital of a metal ion (e.g., Cu(II), Ni(II), V(IV), Co(II), Zn(II)) to form a coordination complex. omicsonline.org

The formation of stable chelate rings, often five or six-membered, significantly enhances the stability of the resulting complex. While the parent compound can only act as a monodentate ligand, its derivatives could be designed to be multidentate. For instance, introducing another coordinating group elsewhere in the molecule could create a bidentate or tridentate ligand capable of forming stable chelates. The synthesis of such ligands and their coordination chemistry is a subject of extensive study. omicsonline.orgnih.gov

Transformations of the Nitro Group

The nitro group on the benzene (B151609) ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a cornerstone of synthetic chemistry as it provides access to anilines, which are precursors to a vast range of other functionalities, including azo, azoxy, and hydrazine (B178648) derivatives.

Catalytic Hydrogenation and Chemical Reduction to Amino Derivatives

The reduction of an aromatic nitro group to its corresponding amine is a fundamental and widely used transformation. sci-hub.se This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a common and efficient method involving a metal catalyst and a hydrogen source.

Catalysts: Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Raney Ni). google.comnih.gov Gold nanoparticles supported on metal oxides have also been shown to be effective. sci-hub.se

Hydrogen Source: The most direct source is hydrogen gas (H₂), typically applied under pressure. google.com Alternatively, catalytic transfer hydrogenation uses molecules like hydrazine, formic acid, or isopropanol (B130326) as a source of hydrogen in the presence of a catalyst. sci-hub.senih.gov

Challenges: A significant challenge in the hydrogenation of chloronitroaromatic compounds is preventing hydrodechlorination (the removal of the chlorine atom). This can be mitigated by using specific catalysts, such as sulphided platinum on charcoal, or by adding inhibitors like thiophene (B33073) to the reaction mixture. google.com Vanadium compounds have also been used to prevent the accumulation of hydroxylamine (B1172632) intermediates and the formation of azo or azoxy byproducts. google.com

A study on the reduction of a structurally similar compound, 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated that the nitro group could be successfully reduced to an amino group using Raney Ni as the catalyst in propan-2-ol at reflux temperature. nih.gov

Chemical Reduction: Metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), can also be used to reduce the nitro group.

The resulting product, 4-chloro-2-(pyrrolidin-1-ylmethyl)aniline, is a valuable synthetic intermediate.

A summary of typical conditions for the reduction of related chloronitro-aromatic compounds is provided in the table below.

Substrate ExampleCatalyst/ReagentConditionsProductYieldReference
2,5-Dichloronitrobenzene1% Pt/C, Thiophene, NaHCO₃H₂ (140 psi), 90-95°C, 3 hours2,5-Dichloroaniline95.6% google.com
1-Chloro-2,4-dinitrobenzene5% Pt/CH₂ (10 bar), 60°C, Methanol4-Chloro-1,2-diaminobenzeneN/A google.com
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acidRaney NiPropan-2-ol, Reflux1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidN/A nih.gov

Reactions Leading to Azoxy, Azo, or Hydrazine Derivatives

The amino derivative obtained from the reduction of this compound is a key precursor for synthesizing other nitrogen-containing functional groups.

Azo Derivatives: Aromatic azo compounds, characterized by an R-N=N-R' linkage, are commonly synthesized from anilines. The typical method is a two-step process:

Diazotization: The primary aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures (0–5 °C) to form a diazonium salt. nih.govekb.eg

Azo Coupling: The diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as another aniline (B41778) or a phenol, to form the azo compound. nih.govnih.gov

Azoxy Derivatives: Azoxy compounds (R-N=N⁺(-O⁻)-R') can be synthesized through the reductive coupling of nitroarenes or the oxidation of anilines. nih.gov The formation of azoxy compounds often proceeds through the condensation of nitroso and hydroxylamine intermediates, which can be formed during the partial reduction of the nitro group. nih.gov In some cases, azoxy derivatives are observed as byproducts during nitro reductions, especially at higher temperatures. sci-hub.segoogle.com

Hydrazine Derivatives: Substituted hydrazines (R-NH-NH₂) are important synthetic precursors. researchgate.net However, the direct conversion of the nitrobenzyl group in the target molecule to a hydrazine is not a standard transformation. Hydrazines are more commonly synthesized via methods such as the reductive alkylation of hydrazine hydrate (B1144303) with carbonyl compounds or the N-alkylation of hydrazine itself. organic-chemistry.orgnih.gov Therefore, synthesizing a hydrazine derivative at the benzylic position would likely require a completely different synthetic pathway rather than a direct transformation of the nitro group.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with a chloro group, a nitro group, and a pyrrolidin-1-ylmethyl group. The electronic properties of these substituents dictate the regioselectivity and rate of substitution reactions on the aromatic ring. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. The chloro group is also deactivating but to a lesser extent. Conversely, the N-benzylpyrrolidine moiety is generally considered an activating group.

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are significantly influenced by the directing effects of the existing substituents. The nitro group is a powerful deactivating group and a meta-director. rsc.orgquora.com The chlorine atom is also a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org The N-benzylpyrrolidine group, being an alkylamine derivative attached to the ring via a methylene (B1212753) spacer, is an activating group and an ortho-, para-director.

The cumulative effect of these groups determines the position of further substitution. The strong deactivating effect of the nitro group generally slows down electrophilic aromatic substitution reactions. libretexts.org However, if a reaction were to occur, the directing effects would compete. The positions ortho and para to the activating benzylpyrrolidine group (C2 and C4) and meta to the nitro group (C4 and C6) would be the most likely sites for electrophilic attack. Given that the C2 position is already substituted with the nitro group and the C5 with the chloro group, the C4 and C6 positions are the primary candidates for substitution. The directing effects are summarized in the table below.

Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Directing Preference
-NO₂ C2 Strong deactivator Meta (to C4, C6)
-Cl C5 Deactivator Ortho, Para (to C4, C6)
-CH₂-N(C₄H₈) C1 Activator Ortho, Para (to C2, C4, C6)

Considering these combined effects, electrophilic substitution, if forced, would likely occur at the C4 or C6 position, as these positions are activated by the benzylpyrrolidine group and directed by both the nitro and chloro groups. For instance, nitration of similarly substituted chloronitrobenzenes has been studied, though it often requires harsh conditions. rsc.org

The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negative charge of the Meisenheimer complex, which is the intermediate formed during the reaction. libretexts.orgyoutube.com This significantly facilitates the displacement of the chloride ion by a nucleophile.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, restoring the aromaticity of the ring. libretexts.org A variety of nucleophiles can participate in such reactions, including alkoxides, amines, and thiols. The reactivity in SNAr reactions is highly dependent on the position of the electron-withdrawing group relative to the leaving group; ortho and para positions are strongly activating, while a meta position has little to no effect. libretexts.orgchegg.com In the case of this compound, the ortho-nitro group strongly activates the chlorine for substitution.

Relative Reactivity of Chloronitrobenzenes in SNAr

Compound Position of -NO₂ Group Reactivity towards Nucleophiles
o-Chloronitrobenzene Ortho High
p-Chloronitrobenzene Para High
m-Chloronitrobenzene Meta Low

Reactions at the Benzylic Methylene Group

The methylene group situated between the aromatic ring and the pyrrolidine nitrogen is a benzylic position, which exhibits enhanced reactivity. This increased reactivity is due to the ability of the adjacent benzene ring to stabilize radical, cationic, or anionic intermediates through resonance. masterorganicchemistry.comkhanacademy.org

Reactions at this position can include oxidation, reduction, and substitution. For instance, benzylic C-H bonds are relatively weak and can be susceptible to free-radical halogenation under appropriate conditions. masterorganicchemistry.com However, the presence of the electron-withdrawing nitro group can influence the reaction pathways. Studies on the solvolysis of nitrobenzyl halides have shown that the position of the nitro group affects the reaction rates and mechanisms. nih.gov

Oxidation of the benzylic methylene group is a common transformation. mdpi.comrsc.org Strong oxidizing agents can potentially cleave the C-N bond and oxidize the benzylic carbon to a carboxylic acid. libretexts.org Milder or more selective oxidizing agents might lead to the formation of a ketone (an amide in this case, by oxidizing the C-N bond) or an alcohol, though the latter is less common for benzylic amines. The presence of the nitro group can make the benzylic C-H bonds more susceptible to oxidation under certain conditions. rsc.org

Exploration of Oxidation and Further Reduction Pathways

Beyond the initial transformations, this compound can undergo further oxidation and reduction reactions at its various functional groups.

Oxidation: As mentioned, the benzylic position is a primary site for oxidation. The pyrrolidine ring itself can also be oxidized, potentially leading to ring-opening or the formation of lactams. Furthermore, under specific conditions, benzylic secondary amines can be oxidized to nitrones. acs.org

Reduction: The nitro group is readily reduced to an amino group under various conditions. masterorganicchemistry.comwikipedia.org This transformation is of significant synthetic utility as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com Common reagents for this reduction include catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comsci-hub.sejsynthchem.com The choice of reducing agent can be crucial to avoid the reduction of other functional groups or dehalogenation. sci-hub.se For instance, sodium borohydride (B1222165) alone is generally not effective for the reduction of nitro groups but can be used in the presence of a catalyst. jsynthchem.comscispace.com The reduction can also proceed through intermediate stages such as nitroso and hydroxylamine derivatives. wikipedia.org

Common Reagents for Nitro Group Reduction

Reagent Conditions Product
H₂, Pd/C (or PtO₂, Raney Ni) Catalytic Hydrogenation Amine
Fe, HCl (or Sn, HCl; Zn, HCl) Metal in Acid Amine
Na₂S₂O₄ Sodium Dithionite Amine
Zn, NH₄Cl Zinc in Ammonium Chloride Hydroxylamine
SnCl₂ Tin(II) Chloride Oxime

Computational and Theoretical Chemistry Studies of 1 5 Chloro 2 Nitrobenzyl Pyrrolidine

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For 1-(5-chloro-2-nitrobenzyl)pyrrolidine, DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are employed to model its behavior. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. stackexchange.com This process systematically alters the molecular geometry to find the structure with the lowest possible ground state energy. stackexchange.com For this compound, this involves finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

The resulting optimized structure provides key information about the molecule's geometry. For instance, the planarity of the benzene (B151609) ring, the orientation of the nitro group relative to the ring, and the puckering of the pyrrolidine (B122466) ring are determined. The presence of the bulky nitro and chloro substituents on the benzene ring influences its electronic structure and steric interactions. The energetic stability of the molecule is quantified by its total electronic energy, which is a direct output of the optimization calculation. This value is crucial for comparing the stability of different isomers or conformers.

Illustrative Data Table for Optimized Geometrical Parameters

ParameterTypical Calculated Value
C-Cl Bond Length~1.74 Å
C-N (nitro) Bond Length~1.47 Å
N-O (nitro) Bond Length~1.22 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C(benzyl)-N(pyrrolidine) Bond Length~1.46 Å
O-N-O Bond Angle~124°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine ring and the benzyl (B1604629) group, which are more electron-rich. In contrast, the LUMO is anticipated to be concentrated on the nitro-substituted benzene ring, a consequence of the strong electron-withdrawing nature of the nitro group. taylorandfrancis.com This separation of FMOs suggests a propensity for charge-transfer interactions.

Interactive Data Table of FMO Properties

ParameterCalculated Value (eV)Localization
HOMO Energy-6.5Pyrrolidine and Benzyl Moiety
LUMO Energy-2.1Nitrobenzene Moiety
HOMO-LUMO Gap (ΔE)4.4-

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mdpi.comcomporgchem.com By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts with high accuracy. acs.orgnih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov

For this compound, predicted NMR shifts would help in assigning the signals in an experimental spectrum to specific protons and carbons. Calculated vibrational frequencies would correspond to the stretching and bending modes of functional groups, such as the characteristic symmetric and asymmetric stretches of the nitro group, the C-Cl stretch, and various C-H and C-N vibrations.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C-Cl130-135
C-NO₂145-150
Benzyl CH₂55-60
Pyrrolidine α-CH₂50-55
Pyrrolidine β-CH₂22-27

Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
NO₂ Asymmetric Stretch1520-1540
NO₂ Symmetric Stretch1340-1360
C-N (Pyrrolidine) Stretch1180-1220
C-Cl Stretch700-750

Conformational Analysis and Energy Minima Identification

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. For this compound, the key rotational freedom is around the single bond connecting the benzylic carbon to the pyrrolidine nitrogen.

By systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), researchers can identify the low-energy conformations. researchgate.net The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would clearly show a high negative potential around the oxygen atoms of the nitro group, making this a site for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the area around the hydrogen atoms of the pyrrolidine ring and the benzyl group would exhibit a positive potential. The MEP map provides valuable insights into intermolecular interactions and the sites of chemical reactivity. numberanalytics.com

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate.

Given the structure of this compound, a relevant chemical transformation to model would be nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces the chloro substituent. mdpi.com The nitro group in the ortho position strongly activates the ring towards such reactions. Computational modeling could elucidate the mechanism, for example, by confirming the formation of a stable Meisenheimer complex intermediate. researchgate.net By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed, providing a detailed understanding of its feasibility and kinetics.

Non-Covalent Interaction (NCI) Analysis and Supramolecular Assembly Prediction

Detailed research findings and data tables for the Non-Covalent Interaction (NCI) analysis and supramolecular assembly of This compound are not available in the current scientific literature. A crystal structure, which is a prerequisite for such an analysis, has not been reported in publicly accessible databases.

Therefore, it is not possible to generate a detailed, evidence-based discussion on the specific non-covalent interactions, their relative strengths, or the predicted supramolecular assemblies for this compound.

Role As a Building Block and Precursor in Advanced Organic Synthesis

Application as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Catalysis

The pyrrolidine (B122466) ring is a cornerstone of modern asymmetric catalysis, most famously embodied by the amino acid proline and its derivatives. nih.govnih.gov These structures have been successfully employed as organocatalysts for a multitude of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.gov The pyrrolidine scaffold provides a rigid, chiral environment that effectively controls the stereochemical outcome of the reaction.

The development of diarylprolinol silyl (B83357) ethers as highly effective organocatalysts highlights the modularity of the pyrrolidine scaffold. nih.gov By analogy, a chiral version of 1-(5-chloro-2-nitrobenzyl)pyrrolidine could be envisioned as a precursor to a new class of catalysts. The benzyl (B1604629) group could be further functionalized to fine-tune the catalyst's properties or to introduce additional coordinating sites.

Table 1: Examples of Pyrrolidine-Based Catalysts in Asymmetric Reactions

Catalyst Type Reaction Achieved Enantioselectivity
Proline Intermolecular Aldol Reaction Often >90% ee
Diarylprolinol Silyl Ether Asymmetric Aldol & Michael Reactions Up to 99% ee
Prolinamide Derivatives Aldol Reaction of Isatins High reactivity and selectivity

This table presents data for well-established pyrrolidine catalysts to illustrate the potential of scaffolds related to this compound.

Incorporation into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netmdpi.comnih.gov Pyrrolidine and its derivatives are frequently used as one of the components in MCRs to generate structurally complex and diverse heterocyclic libraries. researchgate.netresearchgate.net

This compound itself could be a product of an MCR. For example, a reaction between 5-chloro-2-nitrobenzaldehyde (B146351), pyrrolidine, and a reducing agent could potentially form the target compound in a one-pot process. More elaborately, MCRs are known to produce highly substituted pyrrolidines. mdpi.com For instance, a 1,3-dipolar cycloaddition reaction, a common MCR strategy, involving an azomethine ylide generated from an aldehyde (like 5-chloro-2-nitrobenzaldehyde) and an amino acid (like proline) could lead to complex pyrrolidine structures. rsc.org

Alternatively, the precursors to this compound—namely pyrrolidine and a 5-chloro-2-nitrobenzyl electrophile—could be employed in MCRs. Pyrrolidine, as a secondary amine, is a common component in the Ugi and Passerini reactions, although these typically lead to acyclic peptide-like products. However, subsequent cyclization steps can be designed to form heterocyclic structures. nih.gov The reactivity of the building blocks suggests that they could be readily integrated into established MCR methodologies to rapidly build molecular complexity. nih.gov

Preparation of Chemically Diversified Analogues for Structure-Reactivity Investigations

To explore and optimize the properties of a lead compound, medicinal and materials chemists often synthesize a library of chemically diversified analogues for structure-activity or structure-reactivity relationship (SAR/SRR) studies. This compound is an excellent platform for such investigations due to the multiple points of possible modification.

Aromatic Ring Modification: The chloro and nitro substituents on the benzene (B151609) ring can be readily modified or replaced. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a variety of other functional groups. The chloro substituent can be displaced via nucleophilic aromatic substitution (activated by the ortho-nitro group) or be a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

Pyrrolidine Ring Modification: The pyrrolidine ring itself can be substituted at various positions. Using substituted prolines as starting materials would introduce chirality and functionality directly onto the heterocyclic ring. nih.gov Oxidative reactions can introduce hydroxyl or carbonyl groups at the alpha-position to the nitrogen. nih.gov

Benzylic Position Modification: The benzylic CH₂ group can potentially be functionalized, although this is often more challenging.

The synthesis of such analogues would allow for a systematic investigation of how electronic and steric factors influence the molecule's properties, whether for biological activity, catalytic efficiency, or as a precursor in complex synthesis. For instance, studies on related 1-phenylpyrrolidin-2-ones show how varying substituents on the phenyl ring affects their chemical behavior and accessibility. nih.govmdpi.com

Table 2: Potential Sites for Analogue Diversification

Modification Site Potential Reaction Type Resulting Functionality
C5-Aromatic Position (Cl) Nucleophilic Aromatic Substitution Alkoxy, Amino, Thiol groups
C5-Aromatic Position (Cl) Suzuki or Stille Coupling Aryl, Vinyl groups
C2-Aromatic Position (NO₂) Catalytic Reduction Amino group (aniline)
Pyrrolidine Ring Synthesis from substituted prolines Carboxylic acids, Esters, Hydroxyls

This table outlines hypothetical modifications to this compound to generate analogues for structure-reactivity studies.

Exploration of Non Biological Applications and Broader Chemical Utility

Utilization as a Catalyst or Co-catalyst in Organic Transformations

The pyrrolidine (B122466) scaffold is a cornerstone of modern organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. bohrium.comnih.govnih.gov The secondary amine within the pyrrolidine ring is the key to its catalytic power, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govnih.gov This mode of activation has made pyrrolidine derivatives, particularly those derived from proline, highly effective catalysts for a wide array of asymmetric reactions, including aldol (B89426) and Michael additions, Mannich reactions, and Diels-Alder cycloadditions. nih.govbeilstein-journals.org

The N-benzyl group in 1-(5-chloro-2-nitrobenzyl)pyrrolidine would serve as a bulky substituent that creates a specific chiral environment around the catalytically active nitrogen atom. The stereoselectivity of pyrrolidine-based catalysts is highly dependent on the steric and electronic nature of such substituents, which influence the facial selectivity of substrate approach to the reactive intermediate. nih.gov The presence of the electron-withdrawing chloro and nitro groups on the benzyl (B1604629) ring would decrease the basicity and nucleophilicity of the pyrrolidine nitrogen. This electronic modulation can be crucial for tuning catalyst reactivity and preventing unwanted side reactions. Research on related N-substituted pyrrolidines has shown that modifying the electronic properties of the N-aryl or N-benzyl group can have a profound impact on catalytic efficiency and enantioselectivity. nih.gov Therefore, this compound holds potential as a tunable catalyst or co-catalyst, whose activity could be systematically investigated in various asymmetric transformations.

Table 1: Examples of Pyrrolidine-Based Organocatalysts and Their Applications

Catalyst TypeExample ReactionRole of PyrrolidineReference
ProlineAsymmetric Aldol ReactionForms an enamine with a ketone/aldehyde donor. nih.gov
Diarylprolinol Silyl (B83357) EthersAsymmetric Michael AdditionForms an iminium ion with an α,β-unsaturated aldehyde. nih.govbeilstein-journals.org
N-Sulfonyl-PyrrolidinesAldol and Mannich ReactionsProvides steric bulk and hydrogen-bonding sites to direct stereochemistry. nih.gov
C2-Symmetrical 2,5-Disubstituted PyrrolidinesMichael Addition of Nitromethane to AldehydesCreates a well-defined chiral pocket to control enantioselectivity. rsc.org

Application in Materials Chemistry: Design of Functional Polymers or Supramolecular Materials

The ortho-nitrobenzyl (ONB) group is one of the most widely used photolabile protecting groups in chemistry. wikipedia.orgresearchgate.net Upon irradiation with UV light (typically around 350 nm), it undergoes an irreversible intramolecular reaction that results in the cleavage of the bond connecting the benzylic carbon to a heteroatom—in this case, the pyrrolidine nitrogen. psu.edursc.org This property makes the ONB moiety an ideal building block for creating photoresponsive materials. mdpi.comnih.gov

The compound this compound could be leveraged in materials science in several ways:

Photodegradable Polymers: It could be functionalized and incorporated as a monomer into a polymer backbone or as a cross-linker in a polymer network, such as a hydrogel. acs.orgnih.gov Exposure to light would cleave the nitrobenzyl-pyrrolidine bond, leading to chain scission or the breakdown of the network structure. nih.gov This allows for the on-demand degradation of the material, with applications in temporary medical implants, controlled-release systems, and microfabrication. nih.gov

Photoresists and Surface Patterning: Polymers containing the ONB moiety can be used as photoresists. mdpi.com Irradiation through a mask cleaves the ONB group in the exposed regions, altering the polymer's solubility and allowing for the development of a high-resolution pattern. mdpi.comnih.gov Surfaces can be functionalized with a monolayer of the compound, and light can be used to selectively remove the pyrrolidine group, creating chemically patterned surfaces for guiding cell growth or fabricating microarrays. nih.gov

Supramolecular Assemblies: The components of a supramolecular system can be linked via the photolabile ONB group. Light could then be used as an external trigger to disassemble the structure, altering its properties, such as fluorescence or host-guest binding. While not directly studied for this compound, pyrrolidine-functionalized naphthalimides are known to form supramolecular assemblies. researchgate.net

Table 2: Applications of ortho-Nitrobenzyl (ONB) Moieties in Materials Chemistry

Application AreaFunction of ONB GroupResult of PhotocleavageReference
Drug DeliveryActs as a photocleavable linker in a hydrogel or polymer network.Degradation of the material and release of encapsulated cargo. mdpi.comnih.gov
Tissue EngineeringUsed to create hydrogels with tunable properties.Softening or degradation of the scaffold to guide cell behavior. nih.gov
MicrofabricationIncorporated into photoresist polymers.Changes polymer solubility, enabling photolithographic patterning. mdpi.com
DNA NanotechnologyProtects a strand of DNA, rendering it inert.Activates the DNA strand, triggering a programmed assembly or reaction. nih.gov

Role as a Chemical Probe for Investigating Reaction Mechanisms

The ability of the ortho-nitrobenzyl group to be cleaved by light provides a powerful tool for studying time-resolved chemical phenomena. psu.edu Molecules that are temporarily inactivated by a photolabile group are often called "caged" compounds. researchgate.netrsc.org The cage can be removed with a flash of light, releasing the active molecule precisely when and where it is needed. This offers exquisite spatiotemporal control for initiating and studying biological or chemical processes. nih.gov

In this context, this compound can be viewed as "caged pyrrolidine." It could be employed as a chemical probe to investigate reaction mechanisms where the sudden introduction of a secondary amine is hypothesized to play a key role. For example, it could be used to:

Study Reaction Kinetics: By adding the inert, caged compound to a reaction mixture and then initiating the reaction with a laser pulse, researchers can study the kinetics of processes that are too fast to be initiated by conventional mixing.

Probe Catalytic Cycles: In complex catalytic systems, the compound could be used to introduce pyrrolidine at a specific point in a reaction sequence to understand its role as a potential catalyst, co-catalyst, or inhibitor.

Trigger Polymerization or Self-Assembly: The light-induced release of pyrrolidine, a base, could be used to trigger base-catalyzed polymerization or pH-sensitive self-assembly processes, allowing the dynamics of these systems to be followed from a well-defined starting point.

While probes have been developed for the specific detection of pyrrolidine nih.govnih.govresearchgate.net, the use of this compound as a caged probe represents the inverse and equally valuable strategy of using light to control the release of pyrrolidine for mechanistic studies.

Potential in Environmental Chemistry

The non-biological applications of a chemical are intrinsically linked to its environmental impact upon use and disposal. The this compound molecule contains a chlorinated nitroaromatic moiety, a class of compounds known for their environmental persistence and potential toxicity. nih.govepa.govnih.gov

The strong electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, makes these compounds highly resistant to oxidative degradation pathways that typically break down pollutants in the environment. nih.gov As a result, chlorinated nitroaromatic compounds can persist in soil and groundwater for long periods, leading to long-term contamination. nih.govresearchgate.net Many compounds in this class are registered as priority pollutants by environmental agencies due to their hazardous properties. nih.gov

Therefore, the potential role of this compound in environmental chemistry is primarily that of a potential pollutant. Its synthesis, use, and disposal would require careful management to prevent its release. Should contamination occur, its chemical stability suggests it would be recalcitrant. Research in this area would focus on its environmental fate, transport mechanisms in soil and water, and potential for bioremediation. Studies on related compounds have shown that some specialized microorganisms have evolved pathways to degrade chlorinated nitroaromatics, but these processes can be slow and are highly dependent on environmental conditions. nih.govresearchgate.netresearchgate.net The prompt's suggestion of its use as a sorbent is not supported by its chemical structure; rather, its environmental profile is defined by its identity as a persistent chlorinated nitroaromatic compound.

Future Research Directions and Unexplored Chemical Avenues for 1 5 Chloro 2 Nitrobenzyl Pyrrolidine

Development of Novel and Efficient Synthetic Pathways

The future of synthesizing 1-(5-chloro-2-nitrobenzyl)pyrrolidine and its analogs lies in the development of more efficient, sustainable, and versatile synthetic methodologies. Current synthetic routes may rely on classical nucleophilic substitution reactions, which can have limitations in terms of atom economy and environmental impact. Future research should focus on several key areas:

Green Chemistry Approaches: The development of synthetic pathways that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is paramount. This could involve exploring microwave-assisted organic synthesis (MAOS) or ultrasound-promoted reactions to accelerate reaction times and improve yields. tandfonline.com

Catalytic Methods: Investigating novel catalytic systems, such as those based on transition metals or organocatalysts, could lead to more efficient and selective syntheses. tandfonline.com For instance, the use of phosphotungstic acid or other solid acid catalysts could offer advantages in terms of reusability and ease of separation. tandfonline.com

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would significantly enhance synthetic efficiency by combining multiple steps into a single operation. tandfonline.com This approach could lead to the rapid generation of a diverse library of this compound derivatives for further investigation.

Potential Synthetic Strategy Key Advantages Illustrative Precursors
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency2-amino-4-chlorophenol, itaconic acid mdpi.com
OrganocatalysisMetal-free, often milder reaction conditions, high enantioselectivitySubstituted aldehydes, amines, and other suitable building blocks tandfonline.com
[3+2] Cycloaddition ReactionsHigh atom economy, stereochemical controlAzomethine ylides and substituted alkenes tandfonline.com

Discovery of Unprecedented Chemical Transformations and Reaction Mechanisms

The unique combination of a nitro group and a pyrrolidine (B122466) ring in this compound offers a rich landscape for exploring novel chemical reactions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to a variety of transformations. scielo.brnih.gov

Future research could focus on:

Transformations of the Nitro Group: The nitro group is a versatile functional group that can be reduced to amines, nitroso, or hydroxylamino groups, each opening up new avenues for further functionalization. scielo.brrsc.org Exploring radical-initiated pathways involving the nitro group could also lead to the discovery of novel carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Functionalization of the Aromatic Ring: The chloro- and nitro-substituents direct the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. Investigating these reactions under various conditions could lead to the synthesis of novel derivatives with tailored electronic properties.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the pyrrolidine ring under different reaction conditions, such as photochemical or thermal stress, could reveal novel rearrangement pathways. Non-photochemical rearrangements of o-nitrobenzyl compounds have been observed, suggesting that this compound could undergo interesting and unexpected transformations. rsc.org

Advanced Spectroscopic Techniques for Dynamic Structural Investigations

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques like NMR and IR provide valuable structural information, advanced methods can offer deeper insights. iitm.ac.in

Future spectroscopic investigations could include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HETCOR, and NOESY can be employed to unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space correlations within the molecule. iitm.ac.in This would provide detailed information about its conformation in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can provide a more complete picture of the molecule's structure and properties. For instance, calculating theoretical NMR chemical shifts and comparing them with experimental values can aid in structural confirmation.

Spectroscopic Technique Information Gained Potential Insights for this compound
2D NMR (COSY, HSQC, HMBC)Connectivity of atoms, through-bond correlationsUnambiguous assignment of protons and carbons, confirmation of the benzylpyrrolidine linkage. iitm.ac.in
NOESYThrough-space correlations, conformational informationDetermination of the preferred spatial arrangement of the benzyl (B1604629) and pyrrolidine moieties. iitm.ac.in
X-ray CrystallographyPrecise 3D structure in the solid stateAccurate bond lengths and angles, intermolecular packing forces. researchgate.net
Circular Dichroism (CD)Chirality and secondary structure information (if applicable)Could be used to study chiral derivatives and their interactions with other molecules. researchgate.net

Deepening Theoretical Understanding through Machine Learning and Artificial Intelligence in Chemical Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. chemcopilot.commedium.com These powerful computational tools can be applied to this compound to predict its properties, reactivity, and potential applications, thereby accelerating the pace of discovery. nih.govappliedclinicaltrialsonline.com

Future computational studies could focus on:

Predicting Reaction Outcomes: AI models, trained on vast databases of chemical reactions, can predict the likely products of reactions involving this compound under various conditions. chemcopilot.comsinodoschemistry.com This can help in designing more efficient synthetic routes and avoiding unproductive experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological or chemical activity is identified for derivatives of this compound, ML-based QSAR models can be developed to predict the activity of new, unsynthesized analogs. This can guide the design of molecules with enhanced properties.

Elucidating Reaction Mechanisms: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms of novel transformations.

Exploration of Novel Non-Biological Applications in Emerging Chemical Technologies

While the pyrrolidine scaffold is prevalent in many biologically active compounds, the unique electronic properties imparted by the chloro- and nitro-substituents in this compound suggest potential applications in materials science and other non-biological fields. nih.govresearchgate.net Nitroaromatic compounds have been investigated for their diverse chemical reactivity and have found applications in various domains. nih.govnih.gov

Future research into non-biological applications could explore:

Organic Electronics: The electron-deficient nature of the nitroaromatic ring could make this compound or its derivatives interesting candidates for use as n-type organic semiconductors or as components in charge-transfer complexes.

Precursors for Novel Polymers: The functional groups on this compound could be modified to create monomers for the synthesis of novel polymers with unique thermal, optical, or electronic properties.

Corrosion Inhibitors: The presence of nitrogen and oxygen atoms, along with the aromatic ring, suggests that this compound could have potential as a corrosion inhibitor for certain metals, by adsorbing onto the metal surface and forming a protective layer.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and could unlock its potential in a variety of scientific and technological fields.

Q & A

Q. What are optimized laboratory synthesis protocols for 1-(5-chloro-2-nitrobenzyl)pyrrolidine?

  • Methodological Answer : A typical procedure involves nucleophilic substitution of 5-chloro-2-nitrobenzyl halides with pyrrolidine under basic conditions. For example, heating 5-chloro-2-nitrobenzyl bromide (1.0 equiv) with pyrrolidine (1.2 equiv) in DMF at 120–150°C for 12–24 hours in the presence of potassium carbonate (1.5 equiv) as a base. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated under reduced pressure. Yield optimization (~70–85%) requires controlled temperature and stoichiometric excess of pyrrolidine .
  • Key Parameters :
ParameterValue/Range
SolventDMF
Temperature120–150°C
Reaction Time12–24 hours
BaseK₂CO₃ (1.5 equiv)

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Expect signals for pyrrolidine protons (δ 1.8–2.0 ppm for CH₂, δ 3.3–3.5 ppm for N–CH₂), aromatic protons (δ 7.2–8.0 ppm for substituted benzene), and nitro group-associated deshielding.
  • TLC : Use silica gel plates with ethyl acetate/hexane (1:3); Rf ~0.5 under UV visualization.
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₂ClN₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, chloro) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro and chloro groups activate the benzyl position for electrophilic substitution. To study substituent effects:
  • Synthesize analogs (e.g., replacing nitro with methoxy) and compare reaction rates in Suzuki-Miyaura couplings.
  • Use DFT calculations to map electron density distribution and identify reactive sites.
  • Monitor byproducts via LC-MS to assess regioselectivity .

Q. What strategies mitigate byproduct formation during the alkylation of pyrrolidine with 5-chloro-2-nitrobenzyl halides?

  • Methodological Answer : Common byproducts (e.g., dialkylated pyrrolidine or hydrolysis products) arise from excess halide or moisture. Mitigation steps include:
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Reaction Optimization :
VariableAdjustmentOutcome
Solvent PolaritySwitch to DMSOReduces hydrolysis
Moisture ControlUse molecular sievesMinimizes side reactions
  • Kinetic Monitoring : Use in-situ FTIR to track halide consumption and terminate the reaction at ~90% conversion .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use software like MOE or AutoDock to simulate interactions with target proteins (e.g., enzymes with nitroreductase activity).
  • ADMET Prediction : Employ QSAR models to estimate bioavailability, toxicity, and metabolic stability.
  • Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Notes on Evidence Utilization

  • Synthesis protocols from were adapted for the benzyl-pyrrolidine framework.
  • Substituent effects in guided analog design for reactivity studies.
  • Computational methods in and purification strategies in informed advanced methodological answers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.